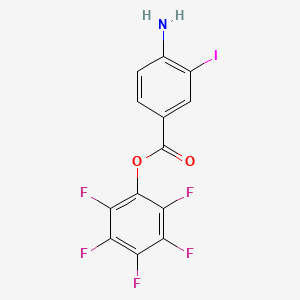

Pentafluorophenyl 4-Amino-3-iodobenzoate

Vue d'ensemble

Description

Pentafluorophenyl 4-Amino-3-iodobenzoate (PFAIB) is a synthetic compound that has been used in a variety of scientific research applications. PFAIB is an organoiodine compound that has both fluorine and nitrogen atoms in its structure, making it a useful tool for understanding the properties of organoiodine compounds and how they interact with other molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Pentafluorophenyl 4-Amino-3-iodobenzoate has been utilized in the synthesis of various complex molecules. A notable application is in the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which demonstrates the compound's utility in producing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Peptide Synthesis

- This compound is also relevant in the field of peptide synthesis. It has been used as pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid-phase peptide synthesis, highlighting its role in enhancing reaction rates under polar conditions (Atherton et al., 1988).

Polymer Science

- In polymer science, pentafluorophenyl 4-Amino-3-iodobenzoate has been used for controlled positioning of activated ester moieties on linear polymer chains. This demonstrates its effectiveness in the sequence-controlled installation of functional groups on polymers (Kakuchi et al., 2012).

Pharmaceutical Research

- The compound finds applications in pharmaceutical research as well. For instance, it has been used in the synthesis of fluorinated analogues of pharmacologically active compounds, albeit it's important to note that its direct medicinal applications are not highlighted in the research (Chapman et al., 1967).

Molecular Encapsulation

- It has potential in molecular encapsulation, as seen in the synthesis of pentafluorophenyl-substituted tripodal amine receptor for encapsulating halides, demonstrating its utility in complex molecular interactions and encapsulation technologies (Lakshminarayanan et al., 2007).

Organic Chemistry

- In organic chemistry, its derivatives have been used in the synthesis of β-amino acids and trisubstituted imidazoles, showing its versatility in the synthesis of bio-relevant molecules (Babu & Gopi, 1999; Zaman et al., 2005).

Material Science

- In material science, it is applied in the ring-opening polymerization of 1,3-benzoxazines, indicating its role in catalyzing polymerization and affecting the thermal properties of resulting polymeric materials (Arslan et al., 2018).

Catalysis

- The compound has been studied for its catalytic properties, particularly in reactions like dihydrogen activation and alkylations, underscoring its utility in catalysis and organic reactions (Kronig et al., 2011).

Environmental Applications

- In environmental science, derivatives of pentafluorophenyl 4-Amino-3-iodobenzoate have been used in studies like photodefluoridation of compounds, highlighting its potential in environmental remediation processes (Ravichandran et al., 2007).

Co-crystallization Studies

- Lastly, it has been involved in co-crystallization studies, providing insights into molecular interactions and structural chemistry (Kusakawa et al., 2019).

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVFWDCWMOEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 4-Amino-3-iodobenzoate | |

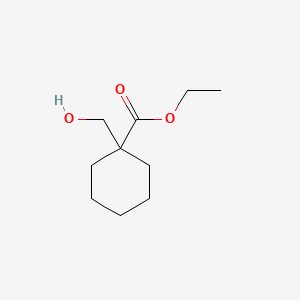

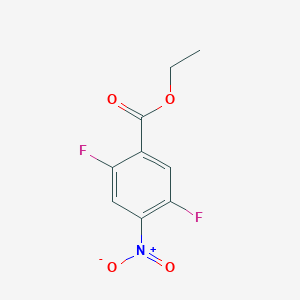

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)